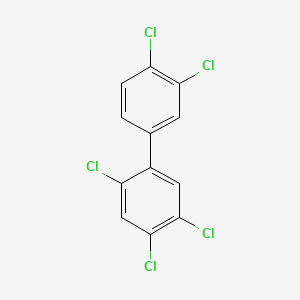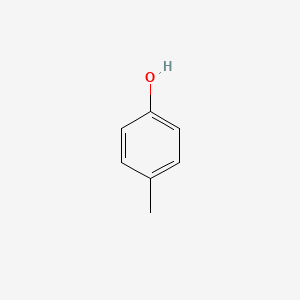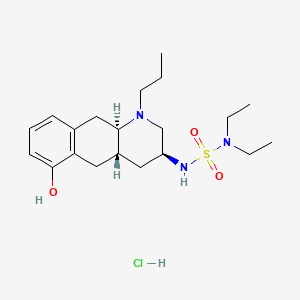
盐酸喹那戈利
描述
Quinagolide hydrochloride, also known as Norprolac, is a non-ergot-derived selective dopamine D2 receptor agonist . It is used for the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin . Hyperprolactinemia is associated with gonadal dysfunction, including infertility and reduced libido, as well as long-term complications such as osteoporosis .
Synthesis Analysis
The synthesis of Quinagolide hydrochloride involves the ring closing metathesis (RCM) approach from meta-hydroxybenzaldehyde as the starting material . The key features of this synthesis are pyrolytic elimination, late-stage expedient synthesis of functionalized trans-fused tetrahydropyridine-3-carboxylates from olefin 6, via conjugate addition−elimination upon acetate 11, followed by RCM and phenyliodine bis(trifluoroacetate) (PIFA)-mediated Hofmann rearrangement of piperidine-3-carboxamide .Molecular Structure Analysis
The molecular formula of Quinagolide hydrochloride is C20H34ClN3O3S . Its InChIKey is DVLKVIJLALMCBQ-PIULNQQYSA-N .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of Quinagolide hydrochloride is the ring closing metathesis (RCM) approach .Physical And Chemical Properties Analysis
The molecular weight of Quinagolide hydrochloride is 395.56 g/mol . It is typically present in the hydrochloride salt form .科学研究应用
Treatment of Hyperprolactinemia
Quinagolide is a potent dopamine (D2) receptor agonist used for the treatment of elevated levels of prolactin or hyperprolactinemia . Hyperprolactinemia is associated with gonadal dysfunction, including infertility and reduced libido, as well as long-term complications such as osteoporosis .
Reduction of Invasive and Angiogenic Properties of Endometrial Mesenchymal Stromal Cells
Quinagolide has been found to reduce the invasive and angiogenic properties of endometrial mesenchymal stromal cells . This is particularly relevant in the context of endometriosis, a condition where endometrial tissue grows outside the uterus .
Treatment of Endometriosis
Quinagolide has been successfully tested in an experimentally induced endometriosis rat model . It has been reported to display therapeutic effects in in vivo models of endometriosis .
Inhibition of E-MSC Proliferation and Matrix Invasion
Quinagolide inhibits the invasive properties of endometrial mesenchymal stromal cells (E-MSCs), but not their proliferation . This could potentially limit the spread of endometriosis .
Limitation of E-MSC Endothelial Differentiation
Quinagolide limits the endothelial differentiation of E-MSCs . This could potentially reduce the vascularization of endometriotic lesions, thereby limiting their growth .
Downregulation of AKT and its Phosphorylation
Activation of the dopamine receptor 2 by quinagolide leads to downregulation of AKT and its phosphorylation . This could potentially have implications in various cellular processes, including cell survival, growth, and proliferation .
作用机制
Target of Action
Quinagolide hydrochloride is a non-ergot-derived selective dopamine D2 receptor agonist . The primary target of this compound is the D2 receptors , predominantly located in the pituitary gland . These receptors play a crucial role in the regulation of prolactin secretion .
Mode of Action
Quinagolide hydrochloride binds to and activates dopamine D2 receptors . This activation inhibits the release of prolactin, thereby reducing elevated prolactin levels in conditions such as hyperprolactinemia . The clinical activity of quinagolide is mediated predominantly by the (-) enantiomer .
Biochemical Pathways
The activation of D2 receptors by quinagolide leads to the inhibition of prolactin secretion . Prolactin is a hormone produced by the anterior pituitary gland and its overproduction can lead to conditions such as hyperprolactinemia . By reducing prolactin levels, quinagolide can alleviate the symptoms associated with hyperprolactinemia .
Pharmacokinetics
It is known that the compound is typically present in the hydrochloride salt form and is marketed as oral tablets . This suggests that the compound is likely absorbed in the gastrointestinal tract following oral administration.
Result of Action
The primary result of quinagolide’s action is the long-lasting reduction in prolactin levels . This can help manage conditions associated with hyperprolactinemia, such as infertility, reduced libido, and long-term complications like osteoporosis .
安全和危害
Quinagolide hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
未来方向
Quinagolide hydrochloride is currently available in several countries including Canada, but not approved for treatment in the United States . It has been found to reduce invasive and angiogenic properties of endometrial mesenchymal stromal cells, which may increase the rationale for its use in endometriosis treatment .
属性
IUPAC Name |
(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKVIJLALMCBQ-MSSRUXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241478 | |
| Record name | Quinagolide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinagolide hydrochloride | |
CAS RN |
94424-50-7 | |
| Record name | Quinagolide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



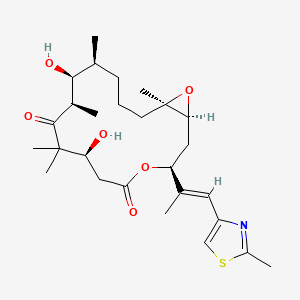
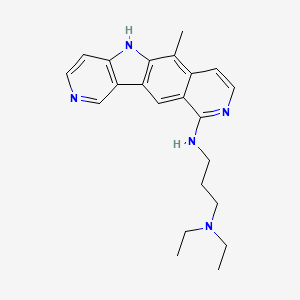
![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)
![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)
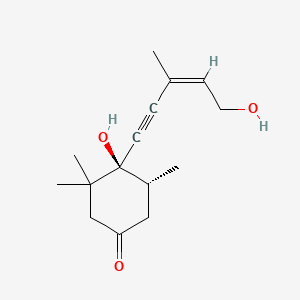
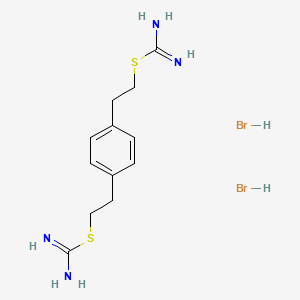


![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)
